4-(4-bromo-1H-pyrazol-1-yl)pyridine

Descripción general

Descripción

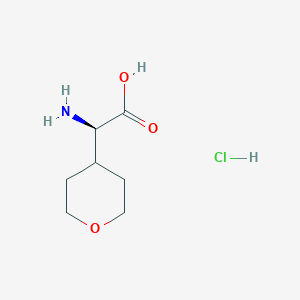

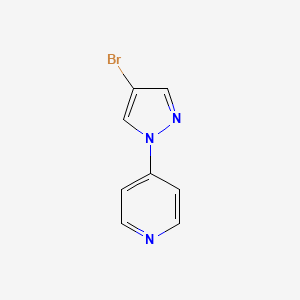

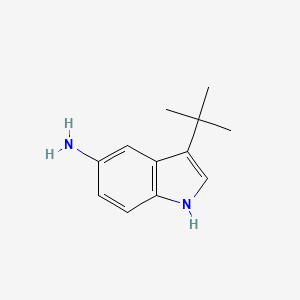

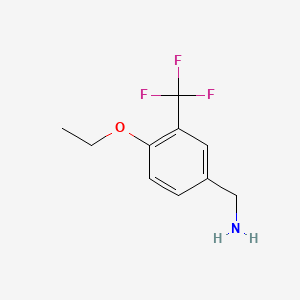

“4-(4-bromo-1H-pyrazol-1-yl)pyridine” is a compound with the CAS Number: 1179072-77-5. It has a molecular weight of 224.06 and its IUPAC name is 4-(4-bromo-1H-pyrazol-1-yl)pyridine .

Molecular Structure Analysis

The InChI code for “4-(4-bromo-1H-pyrazol-1-yl)pyridine” is 1S/C8H6BrN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H . This indicates the molecular structure of the compound. Further structural analysis can be found in the crystal structure of E. coli GyraseB 24kDa in complex with 4-(4-bromo-1H-pyrazol-1-yl)-6-[(ethylcarbamoyl)amino]-N-(pyridin-3-yl)pyridine-3-carboxamide .Its molecular weight is 224.06 . More detailed physical and chemical properties are not provided in the available resources.

Aplicaciones Científicas De Investigación

Synthesis of Biomedical Compounds

4-(4-bromo-1H-pyrazol-1-yl)pyridine: is a versatile intermediate in the synthesis of various biomedical compounds . Its structure allows for the attachment of different functional groups, making it a valuable precursor in the design of molecules with potential therapeutic effects. The compound’s ability to act as a building block for more complex structures is crucial in medicinal chemistry, where it can lead to the development of new drugs and treatments .

Development of Inhibitors

This compound is also used in the creation of inhibitors that can regulate biological pathways. Inhibitors are molecules that can bind to enzymes and decrease their activity, which is essential in the treatment of diseases where overactivity of certain enzymes leads to pathological conditions. The bromo and pyrazole groups present in the compound provide key interaction points for binding to target enzymes .

Alcohol Dehydrogenase Inhibition

One specific application in the field of enzyme inhibition is the compound’s role in inhibiting liver alcohol dehydrogenase . This enzyme is responsible for the metabolism of alcohols in the liver, and its inhibition can be useful in the study of alcohol metabolism and potentially in the treatment of alcohol-related disorders .

Synthesis of Bipyrazoles

The compound serves as a starting material for the synthesis of 1,4′-bipyrazoles . Bipyrazoles are a class of organic compounds that have two pyrazole rings connected by a bridge. These compounds have a range of applications, including as ligands in coordination chemistry and as frameworks for the development of new materials .

Preparation of Hexacoordinate Complexes

In coordination chemistry, 4-(4-bromo-1H-pyrazol-1-yl)pyridine is used to prepare solid hexacoordinate complexes . These complexes have six bonds to a central metal atom, which can result in interesting magnetic, optical, and structural properties. Such complexes are studied for their potential use in various technological applications .

Pharmaceutical Research

Lastly, the compound is integral in pharmaceutical research, where it is used to synthesize compounds with potential pharmacological activities . The structural similarity of pyrazolopyridines to nucleotides like adenine and guanine makes them particularly interesting for the development of drugs that can interact with DNA or RNA, or mimic the biological activity of these nucleotides .

Safety and Hazards

Propiedades

IUPAC Name |

4-(4-bromopyrazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMHWBMJGFPIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-bromo-1H-pyrazol-1-yl)pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid](/img/structure/B1441370.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, HCl](/img/structure/B1441371.png)

![8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1441373.png)

![Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B1441380.png)

![3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1441381.png)

![Benzoic acid, 4-[(4-bromophenyl)sulfonyl]-, ethyl ester](/img/structure/B1441389.png)